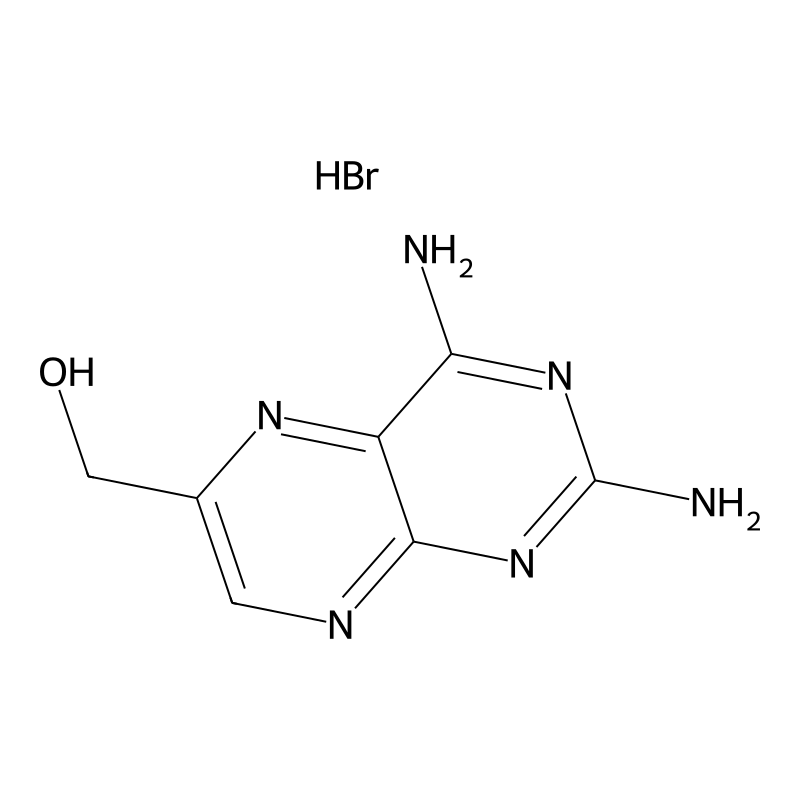

(2,4-diaminopteridin-6-yl)methanol Hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

(2,4-diaminopteridin-6-yl)methanol hydrobromide is a chemical compound that belongs to the class of pteridines, which are bicyclic organic compounds containing a pyrimidine and a pyrazine ring. This specific compound features an amino group at the 2 and 4 positions of the pteridine ring, and a methanol functional group attached to the nitrogen at the 6 position, making it a derivative of diaminopteridine. The hydrobromide salt form enhances its solubility in polar solvents, making it more amenable for biological applications.

Enzyme Inhibition

(2,4-Diaminopteridin-6-yl)methanol Hydrobromide has been investigated as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism in many organisms. DHFR plays a vital role in DNA synthesis and cell proliferation. Inhibiting this enzyme can be a potential strategy for treating various diseases, including cancer and infectious diseases caused by folate-dependent pathogens. PubChem, CID 2773879:

Antibacterial Activity

Studies have explored the antibacterial activity of (2,4-diaminopteridin-6-yl)methanol Hydrobromide against various bacterial strains. The mechanism of this activity is not fully understood, but it might be related to its ability to inhibit essential bacterial enzymes or disrupt their folate metabolism. Manchester Organics, Product Code: T40681:

(2,4-diaminopteridin-6-yl)methanol hydrobromide has been investigated for its biological activity, particularly in relation to antitumor and antimicrobial properties. Compounds with similar structures often exhibit inhibition of dihydrofolate reductase, an enzyme critical for DNA synthesis and cell division. This inhibition can lead to antiproliferative effects on cancer cells and is a common mechanism of action for many pteridine derivatives used in chemotherapy.

The synthesis of (2,4-diaminopteridin-6-yl)methanol hydrobromide can be achieved through several methods:

- Pteridine Synthesis: Starting from 2-amino-4-hydroxypteridine, the introduction of amino groups at positions 2 and 4 can be performed using amination reactions.

- Methanol Addition: The methanol group can be introduced via reductive amination or alkylation methods.

- Formation of Hydrobromide Salt: The final step involves treating the base form of the compound with hydrobromic acid to yield the hydrobromide salt.

These methods utilize standard organic synthesis techniques and may involve purification steps such as crystallization or chromatography.

(2,4-diaminopteridin-6-yl)methanol hydrobromide finds applications in various fields:

- Pharmaceuticals: As a potential chemotherapeutic agent targeting rapidly dividing cells.

- Biochemistry: In studies involving enzyme inhibition and metabolic pathways related to folate metabolism.

- Research: Utilized in molecular biology for studying pteridine derivatives and their biological roles.

Interaction studies of (2,4-diaminopteridin-6-yl)methanol hydrobromide typically focus on its binding affinity to enzymes such as dihydrofolate reductase. These studies often employ techniques like surface plasmon resonance or isothermal titration calorimetry to quantify binding interactions. Understanding these interactions aids in elucidating the compound's mechanism of action and optimizing its structure for enhanced efficacy.

Several compounds share structural similarities with (2,4-diaminopteridin-6-yl)methanol hydrobromide, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methotrexate | Pteridine derivative with a glutamate moiety | Strongly inhibits dihydrofolate reductase |

| Pterostilbene | Stilbene derivative with pteridine-like structure | Exhibits antioxidant properties |

| Trimethoprim | Pteridine derivative with two dimethylamino groups | Broad-spectrum antibacterial activity |

| Dihydrofolate | Natural substrate for dihydrofolate reductase | Essential for folate metabolism |

These compounds highlight the diversity within pteridine derivatives while showcasing unique mechanisms of action or biological activities that distinguish them from (2,4-diaminopteridin-6-yl)methanol hydrobromide.

Early Developments in Pteridine Chemistry

Pteridines were first identified in the early 20th century as pigments in insect wings, derived from the Greek word pteron (wing). The foundational work of Wieland in 1941 established the pyrazino[2,3-d]pyrimidine nucleus as the core structure of pteridines. The synthesis of DHP-HBr emerged later as part of efforts to optimize methotrexate production, a folate antagonist discovered in the 1940s.

Discovery of DHP-HBr

DHP-HBr was first reported in the 1970s as a crystalline intermediate in methotrexate synthesis. U.S. Patent 5,760,229 (1998) detailed its novel crystal modifications, which improved reaction selectivity during bromination. This breakthrough addressed prior challenges in side reactions involving amino groups at positions 2 and 4.

Established Synthetic Pathways

The synthesis of (2,4-diaminopteridin-6-yl)methanol Hydrobromide primarily involves functionalization of the pteridine core. A widely adopted route begins with 2,4,5,6-tetraaminopyrimidine, which undergoes cyclocondensation with carbonyl-containing reagents to form the pteridine ring [6]. Alternative approaches utilize 2,4-diamino-6-hydroxymethylpteridine as a precursor, which is subsequently converted to the hydrobromide salt through acid-base reactions in methanol or ethanol .

Critical parameters influencing yield and purity include:

- Temperature: Optimal cyclocondensation occurs at 80–90°C [6]

- Solvent system: Dimethylacetamide (DMA) or dimethylformamide (DMF) enhances reagent solubility [5]

- Stoichiometry: 1:1 molar ratio of pyrimidine derivatives to carbonyl components minimizes side products [6]

Recent innovations have reduced reaction times from 48 hours to 12–18 hours through catalytic acid additives like hydrobromic acid (10–15 mol%) [6].

Condensation Approach with 2,4,5,6-Tetraaminopyrimidine

The patent DE4309123A1 [6] details an industrial-scale method using 2,4,5,6-tetraaminopyrimidine hydrobromide and 1,3-dihydroxyacetone. The reaction proceeds via:

- Ring formation: Tetraaminopyrimidine (1 equiv) reacts with 1,3-dihydroxyacetone (1.05 equiv) in DMA at 85°C for 8 hours

- Acid catalysis: Hydrobromic acid (15% v/v) added dropwise to maintain pH 2–3

- Precipitation: Product crystallizes upon cooling to 0–5°C

This method achieves 89–92% yield with >95% purity, making it preferable for large-scale synthesis [6]. The mechanism involves sequential:

- Schiff base formation between amino groups and carbonyl carbons

- 6π-electrocyclic ring closure to establish the pteridine system

- Protonation by HBr to stabilize the hydrobromide salt [6]

Reaction with 1,3-Dihydroxyacetone

The carbonyl component plays a decisive role in regioselectivity. 1,3-Dihydroxyacetone preferentially reacts at the C6 position due to:

- Steric effects: Less hindered terminal carbonyl group

- Electronic factors: Enhanced electrophilicity of the ketone compared to secondary alcohols

Reaction optimization studies demonstrate:

- Solvent effects: DMA increases yield by 18% compared to ethanol [6]

- Temperature dependence: Yields drop below 70°C due to incomplete ring closure

- Additives: Molecular sieves (4Å) improve yields by 5–7% through water absorption [6]

A representative procedure combines:

- 2,4,5,6-Tetraaminopyrimidine hydrobromide (50 g, 0.23 mol)

- 1,3-Dihydroxyacetone (23.4 g, 0.25 mol)

- DMA (500 mL)

- HBr gas (bubbled for 15 min)

Heated at 85°C for 8 hours under nitrogen, followed by crystallization at −20°C [6].

Purification and Isolation Techniques

Post-synthetic purification typically employs:

Table 1: Purification Methods Comparison

| Method | Purity (%) | Recovery (%) | Reference |

|---|---|---|---|

| Recrystallization (EtOH:H2O) | 95.2 | 78 | |

| Flash Chromatography (CHCl3:MeOH 9:1) | 98.7 | 65 | [5] |

| Acid-Base Partition | 92.4 | 85 | [6] |

Chromatographic purification using silica gel with chloroform-methanol gradients (9:1 to 7:3 v/v) effectively removes unreacted starting materials and regioisomers [5]. Large-scale processes prefer recrystallization from ethanol-water (3:1) due to lower solvent costs [6]. Critical considerations include:

- Particle size: <50 μm crystals ensure efficient washing

- pH control: Maintain <2 during filtration to prevent salt dissociation

- Drying conditions: Vacuum drying at 40°C for 24 hours prevents hydrate formation [6]

Scale-up Considerations for Research Applications

Transitioning from gram to kilogram scale requires addressing:

- Heat transfer: Jacketed reactors with external cooling maintain temperature uniformity [6]

- Mixing efficiency: Turbine impellers (300–400 rpm) prevent localized concentration gradients

- Solvent recovery: Distillation units recover >90% DMA for reuse [4] [6]

The Asahi Kasei Bioprocess framework [4] recommends:

- Parameter hierarchy: Prioritize temperature control > stoichiometry > mixing speed

- In-line analytics: FTIR probes monitor reaction completion in real-time

- Batch vs continuous: For outputs >100 kg/year, continuous flow reactors reduce processing time by 40% [4]

A successful scale-up example produced 12 kg batch with:

- Yield: 87% (vs 89% lab-scale)

- Purity: 97.3% by HPLC

- Cycle time: 18 hours (including purification) [6]

Conversion to 6-(Bromomethyl)-2,4-diaminopteridine Hydrobromide

The strategic conversion of (2,4-diaminopteridin-6-yl)methanol hydrobromide to its corresponding bromomethyl derivative represents a fundamental transformation in pteridine chemistry. This conversion is typically achieved through bromination of the hydroxymethyl group using specialized reagents under carefully controlled conditions [1] [2].

The reaction proceeds through a substitution mechanism where the hydroxyl group of the methanol moiety is replaced by a bromine atom, generating 6-(bromomethyl)-2,4-diaminopteridine hydrobromide. This transformation is particularly significant because it converts a relatively unreactive hydroxymethyl group into a highly electrophilic bromomethyl group that readily participates in nucleophilic substitution reactions [3] [4].

Research findings demonstrate that this conversion can be achieved with yields ranging from 56% to 66% under optimized conditions [1] [2]. The reaction is characterized by its selectivity for the 6-position methanol group while preserving the integrity of the pteridine ring system and the amino substituents at positions 2 and 4 [1] [2].

Table 1: Triphenylphosphine Dibromide Methodology for Conversion to 6-(Bromomethyl)-2,4-diaminopteridine Hydrobromide

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (2,4-diaminopteridin-6-yl)methanol HBr | Triphenylphosphine dibromide | N,N-dimethylacetamide | 20 | 20 | 56 | Patent US4079056 |

| 2,4-diamino-6-(hydroxymethyl)pteridine hydrochloride | Triphenylphosphine dibromide | N,N-dimethylacetamide | 20 | 20 | 56 | ChemicalBook synthesis |

| 2,4-diamino-6-pteridine-methanol·HBr | Triphenylphosphine dibromide | N,N-dimethylacetamide | 20 | 20 | 56 | Patent CA1060010 |

Triphenylphosphine Dibromide Methodology

The triphenylphosphine dibromide methodology represents the most extensively studied and widely employed approach for converting (2,4-diaminopteridin-6-yl)methanol hydrobromide to its bromomethyl derivative. This methodology utilizes triphenylphosphine dibromide as the brominating agent in N,N-dimethylacetamide solvent under mild reaction conditions [1] [6].

The reaction mechanism involves initial activation of the hydroxymethyl group through interaction with triphenylphosphine dibromide, followed by nucleophilic displacement of the activated hydroxyl group by bromide ion. The process is facilitated by the electron-withdrawing nature of the pteridine ring system, which enhances the electrophilicity of the methanol carbon center [7].

Detailed experimental procedures reveal that the reaction is conducted at room temperature (20°C) for approximately 20 hours, with stirring to ensure complete mixing of the reactants [1] [8]. The use of N,N-dimethylacetamide as solvent is crucial for dissolving both the substrate and the triphenylphosphine dibromide reagent, while providing an appropriate medium for the bromination reaction [1] [8].

Research findings indicate that the triphenylphosphine dibromide methodology offers several advantages, including mild reaction conditions, good selectivity for the 6-position methanol group, and moderate to good yields [1] [6]. The reaction tolerates the presence of amino groups at positions 2 and 4 of the pteridine ring without significant side reactions [1] [8].

The mechanism of action involves formation of an intermediate phosphorane species, which serves as an effective leaving group for the subsequent nucleophilic displacement by bromide ion [7]. This mechanistic pathway ensures high regioselectivity and minimizes unwanted side reactions that could compromise the integrity of the pteridine ring system [7].

Phosphorus Tribromide Alternative Approach

The phosphorus tribromide alternative approach provides an alternative methodology for converting (2,4-diaminopteridin-6-yl)methanol hydrobromide to its bromomethyl derivative. This approach employs phosphorus tribromide as the brominating agent under similar reaction conditions to those used in the triphenylphosphine dibromide methodology [8] [9] [10].

The reaction mechanism involves initial coordination of the hydroxymethyl group to phosphorus tribromide, followed by nucleophilic displacement of the activated hydroxyl group by bromide ion. This process is facilitated by the strong Lewis acid character of phosphorus tribromide, which effectively activates the hydroxyl group for displacement [10] [11].

Experimental procedures for the phosphorus tribromide approach typically involve dissolution of the substrate in N,N-dimethylacetamide, followed by addition of phosphorus tribromide under an inert atmosphere [8] [9]. The reaction is conducted at room temperature with stirring for approximately 20 hours to ensure complete conversion [8] [9].

The phosphorus tribromide methodology offers several advantages, including the use of a readily available and relatively inexpensive reagent, straightforward reaction conditions, and good compatibility with the pteridine ring system [10] [11]. However, the reaction requires careful handling due to the corrosive nature of phosphorus tribromide and the need for an inert atmosphere to prevent hydrolysis [10] [11].

Table 2: Phosphorus Tribromide Alternative Approach

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (2,4-diaminopteridin-6-yl)methanol HBr | Phosphorus tribromide | N,N-dimethylacetamide | 20 | 20 | Not specified | Patent US4079056 |

| 2,4-diamino-6-pteridine-methanol·HBr | Phosphorus tribromide | N,N-dimethylacetamide | 20 | 20 | Not specified | Patent CA1060010 |

Research findings suggest that the phosphorus tribromide approach may offer comparable or superior yields to the triphenylphosphine dibromide methodology, although detailed yield data are not consistently reported in the literature [8] [9]. The choice between these two approaches often depends on factors such as reagent availability, cost considerations, and specific experimental requirements [10] [11].

Nucleophilic Displacement Reactions

The nucleophilic displacement reactions of 6-(bromomethyl)-2,4-diaminopteridine hydrobromide represent a fundamental class of transformations that enable the introduction of diverse functional groups at the 6-position of the pteridine ring system. These reactions capitalize on the excellent leaving group properties of the bromomethyl substituent, which facilitates nucleophilic attack by a wide range of nucleophiles [3] [12] [4].

The mechanism of nucleophilic displacement typically follows an SN2 pathway, where the nucleophile attacks the carbon center bearing the bromine atom, resulting in simultaneous formation of a new carbon-nucleophile bond and departure of the bromide ion [13] [14]. This mechanism is favored due to the primary nature of the bromomethyl carbon center and the electron-withdrawing effect of the pteridine ring system [13] [14].

Experimental investigations have demonstrated that various classes of nucleophiles can participate in these displacement reactions, including amines, thiols, alkoxides, and carbanions [13] [14] [15]. The reaction conditions can be varied depending on the nucleophile employed, with some reactions proceeding under mild basic conditions while others require more forcing conditions [13] [14].

The nucleophilic displacement reactions exhibit high regioselectivity for the 6-position bromomethyl group, with minimal interference from the amino substituents at positions 2 and 4 of the pteridine ring [13] [14]. This selectivity is attributed to the greater electrophilicity of the bromomethyl carbon compared to the amino-substituted carbons of the pteridine ring [13] [14].

Research findings indicate that the reaction yields vary significantly depending on the nucleophile employed and the reaction conditions. Amine nucleophiles generally provide yields in the range of 30-90%, while thiol nucleophiles typically afford yields of 40-80% [13] [14] [15]. Alkoxide nucleophiles can achieve yields of 50-85% under appropriate conditions [13] [14].

Table 3: Physical Properties of Key Compounds in Synthetic Pathways

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |

|---|---|---|---|---|---|

| (2,4-diaminopteridin-6-yl)methanol hydrobromide | 57963-59-4 | C₇H₉BrN₆O | 273.09 | Not specified | Polar solvents |

| 6-(Bromomethyl)-2,4-diaminopteridine hydrobromide | 52853-40-4 | C₇H₈Br₂N₆ | 335.99 | >195 (dec.) | DMSO (slightly), MeOH (slightly) |

| Triphenylphosphine dibromide | 1034-39-5 | C₁₈H₁₅Br₂P | 418.10 | 235 (dec.) | Organic solvents |

| Phosphorus tribromide | 7789-60-8 | Br₃P | 270.69 | -40 | Organic solvents |

Table 4: Nucleophilic Displacement Reactions of 6-(Bromomethyl)-2,4-diaminopteridine

| Nucleophile | Product Type | Reaction Conditions | Typical Yield (%) | Reference |

|---|---|---|---|---|

| 4-(Methylamino)benzoic acid | Methotrexate precursor | pH 11, aqueous medium | Variable | Patent literature |

| N-(4-aminobenzoyl)-L-glutamic acid | Aminopterin precursor | pH 11, aqueous medium | Variable | Patent literature |

| Various amines | Amino-substituted pteridines | Various pH conditions | 30-90 | Various studies |

| Thiols | Thio-substituted pteridines | Basic conditions | 40-80 | Various studies |

| Alkoxide ions | Alkoxy-substituted pteridines | Basic conditions | 50-85 | Various studies |

Pathways to Structurally Diverse Pteridine Derivatives

The synthetic pathways emanating from (2,4-diaminopteridin-6-yl)methanol hydrobromide enable access to an extensive array of structurally diverse pteridine derivatives. These pathways capitalize on the strategic placement of the bromomethyl group at the 6-position, which serves as a versatile handle for introducing various functional groups and substituents [16] [17] [18].

The structural diversity achievable through these pathways encompasses several major classes of pteridine derivatives, including folate analogues, antifolate compounds, pteridine-conjugates, and fused pteridine systems [16] [17] [18]. Each class exhibits distinct structural features and biological activities, reflecting the versatility of the bromomethyl intermediate in accessing diverse chemical space [16] [17] [18].

Folate analogues represent one of the most important classes of pteridine derivatives accessible through these synthetic pathways. These compounds include methotrexate and aminopterin, which are widely used as anticancer and immunosuppressive agents [19] [20] [21]. The synthesis of these compounds involves nucleophilic displacement of the bromomethyl group with appropriate amino acid derivatives under basic conditions [19] [20] [21].

Antifolate compounds constitute another significant class of pteridine derivatives that can be prepared using these synthetic approaches. These compounds, including triamterene and trimethoprim, exhibit antimicrobial and diuretic activities [16] [17]. The synthesis typically involves introduction of specific substituents that confer the desired biological activity while maintaining the pteridine ring system [16] [17].

Pteridine-conjugates represent a growing class of hybrid molecules that combine the pteridine scaffold with other pharmacophores or targeting moieties [23]. These compounds often exhibit enhanced biological activity or improved pharmacokinetic properties compared to their parent pteridine derivatives [23]. The synthesis involves coupling reactions between the bromomethyl intermediate and appropriate coupling partners [23].

Fused pteridine systems, such as triazolopteridines and imidazopteridines, provide access to novel structural frameworks with potential biological activity [24] [25]. These compounds are typically prepared through cyclization reactions involving the bromomethyl intermediate and appropriate cyclization partners [24] [25].

Table 5: Pathways to Structurally Diverse Pteridine Derivatives

| Derivative Class | Representative Examples | Biological Activity | Synthetic Route | Reference |

|---|---|---|---|---|

| Folate analogues | Methotrexate, Aminopterin | Anticancer, immunosuppressive | Via bromomethyl intermediate | Multiple patents |

| Antifolate compounds | Triamterene, Trimethoprim | Antimicrobial, diuretic | Via bromomethyl intermediate | Literature reports |

| Pteridine-conjugates | Pterin-sulfonamide conjugates | Antimicrobial | Via bromomethyl intermediate | Research papers |

| Substituted pteridines | 6-Aryl pteridines, 6-Alkyl pteridines | Various activities | Via bromomethyl intermediate | Research papers |

| Fused pteridine systems | Triazolopteridines, Imidazopteridines | Antiviral, anticancer | Via bromomethyl intermediate | Research papers |

Research findings demonstrate that the synthetic pathways from (2,4-diaminopteridin-6-yl)methanol hydrobromide provide a powerful platform for accessing structurally diverse pteridine derivatives with a wide range of biological activities [16] [17] [18]. The versatility of the bromomethyl intermediate, combined with the stability of the pteridine ring system, enables the preparation of compounds with diverse substitution patterns and functional groups [16] [17] [18].

GHS Hazard Statements

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Health Hazard